N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide

Description

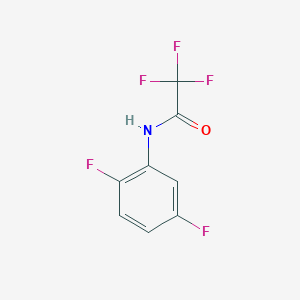

N-(2,5-Difluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative characterized by a trifluoroacetamide group (-COCF₃) attached to a 2,5-difluorophenyl ring. Compounds with trifluoroacetamide moieties are widely studied for their electronic and steric effects, which influence reactivity and biological activity. Fluorinated aromatic systems, such as the 2,5-difluorophenyl group, enhance metabolic stability and lipophilicity, making them valuable in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C8H4F5NO |

|---|---|

Molecular Weight |

225.11 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H4F5NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |

InChI Key |

KHOIHTLWSRIGPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,5-difluoroaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products

Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield a phenol derivative.

Hydrolysis: The major products are 2,5-difluoroaniline and trifluoroacetic acid.

Scientific Research Applications

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact physicochemical properties. Key comparisons include:

N-(3,5-Difluorophenyl)-2,2,2-Trifluoroacetamide

- Structure : Fluorine at positions 3 and 5 on the phenyl ring.

- This compound is available with >97% purity and is used in research applications .

N-(2,5-Dimethylphenyl)-2,2,2-Trifluoroacetamide

- Structure : Methyl groups at positions 2 and 5 (CAS 14618-48-5).

- Properties : Methyl substituents increase steric bulk and electron-donating effects, reducing electrophilicity at the amide carbonyl. This may lower reactivity in nucleophilic substitution reactions compared to fluorinated analogs .

2-(2-Chlorophenoxy)-N-(2,5-difluorophenyl)acetamide

- Structure: Combines a 2,5-difluorophenyl group with a 2-chlorophenoxy moiety.

Structural Complexity and Stereoisomerism

Several analogs incorporate amino acid backbones or stereocenters, adding complexity:

TFA-L-Ile-Ph(2,5-Me) (L-51)

- Structure : 2,5-Dimethylphenyl group attached to an L-isoleucine-derived trifluoroacetamide.

- Properties : Stereochemistry (L-configuration) and methyl substituents influence binding to biological targets, as demonstrated in chiral resolution studies .

TFA-D-Phe-Ph(2,4-Me) (D-90)

- Structure : D-Phenylalanine derivative with 2,4-dimethylphenyl substitution.

- Properties : The D-configuration and methyl positions affect enzymatic stability and pharmacokinetics, highlighting the role of stereochemistry in drug design .

Analytical and Spectroscopic Data

Key spectral differences among analogs:

- Trends : Fluorine substituents downfield-shift aromatic protons in ¹H-NMR, while methyl groups upfield-shift adjacent protons. The trifluoroacetamide carbonyl (1700–1680 cm⁻¹ in IR) is less sensitive to phenyl substitution than to backbone modifications .

Biological Activity

N-(2,5-difluorophenyl)-2,2,2-trifluoroacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a trifluoroacetamide moiety attached to a difluorophenyl group. The presence of fluorine atoms enhances lipophilicity and molecular interactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoroacetamide group can enhance binding affinity through:

- Hydrogen Bonding : The electronegative fluorine atoms can form strong interactions with polar residues in target proteins.

- Hydrophobic Interactions : The overall lipophilic nature of the compound allows it to penetrate cellular membranes effectively.

These interactions may lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound often exhibit significant biological activities such as:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways.

- Antitumor Activity : Preliminary studies suggest potential efficacy in cancer models by inhibiting tumor growth.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. Below is a summary table highlighting key features and activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(3-chlorophenyl)-2,2,2-trifluoroacetamide | C10H7ClF3N | Contains chlorine; moderate reactivity | Antimicrobial and anti-inflammatory |

| N-(4-fluorophenyl)-2,2,2-trifluoroacetamide | C10H8F4N | Increased lipophilicity; higher binding affinity | Antitumor effects in vitro |

| N-(5-bromopyrazin-2-yl)-2,2,2-trifluoroacetamide | C10H7BrF3N | Bromine substitution; potential for varied interactions | Inhibits matrix metalloproteinases (MMPs) |

Case Studies

-

Antitumor Activity : A study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound showed potent inhibition of cell proliferation with an IC50 value in the low nanomolar range. This suggests that the compound may act through mechanisms involving the induction of apoptosis or cell cycle arrest.

"All compounds exhibited potent inhibition of L1210 cell proliferation" .

-

Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of similar trifluoroacetamides. These compounds were shown to significantly reduce levels of TNF-alpha and IL-6 in vitro when tested on macrophage cell lines.

"Compounds with similar structures often demonstrate significant biological activity" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.